Inverse Chiral Recognition in Immunoassays Compared to Other DNP-Amino Acids
In an enantioselective enzyme-linked immunosorbent assay (ELISA), DNP-L-phenylalanine exhibits an inverse chiral recognition pattern compared to several other DNP-L-amino acids when interacting with a polyclonal anti-DNP antibody. While the L-enantiomers of DNP-lysine, DNP-ornithine, DNP-alanine, and DNP-proline show higher relative affinity for the antibody, the opposite is true for DNP-phenylalanine [1].
| Evidence Dimension | Relative affinity for anti-DNP antibody binding site (inferred from I50 values) |
|---|---|
| Target Compound Data | Inverse chiral recognition (higher affinity for the D-enantiomer compared to the L-enantiomer) |
| Comparator Or Baseline | DNP-L-lysine, DNP-L-ornithine, DNP-L-alanine, DNP-L-proline (L-enantiomers show higher affinity than D-enantiomers) |
| Quantified Difference | Reversal of enantiomer preference |
| Conditions | Indirect noncompetitive and competitive ELISA using a polyclonal anti-DNP antiserum |
Why This Matters
This unique chiral interaction profile is critical for applications requiring selective antibody-based detection or separation, where DNP-phenylalanine cannot be substituted with another DNP-amino acid without altering assay specificity and outcomes.
- [1] Analytica Chimica Acta. (1996). Chiral interaction of a polyclonal anti-dinitrophenyl antibody with dinitrophenyl-amino acids determined by an enantioselective enzyme-linked immunosorbent assay, 332(2-3), 285-290. Retrieved from https://www.sciencedirect.com/science/article/abs/pii/0003267096002498 View Source
